molecular formula C4H7NO2 B1588800 methyl (2S)-aziridine-2-carboxylate CAS No. 75154-69-7

methyl (2S)-aziridine-2-carboxylate

Cat. No. B1588800
CAS RN: 75154-69-7
M. Wt: 101.1 g/mol
InChI Key: ZWCVDRJTYFIPIV-VKHMYHEASA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray diffraction, NMR, or mass spectrometry. These can provide information about the 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. Information about the reagents, products, and conditions for these reactions can be obtained from the chemical literature .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. These can often be found in chemical databases or the scientific literature .

Scientific Research Applications

  • Functional Polysiloxanes Synthesis

    • Application: This compound could potentially be used in the synthesis of functional polysiloxanes . These are a type of polymer with a silicon-oxygen backbone and organic side groups. They are known for their flexibility and resistance to water, heat, and cold.
    • Method: The synthesis involves reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction .
    • Results: The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
  • Dimethyl Sulfide Production

    • Application: Although not directly related to “methyl (2S)-aziridine-2-carboxylate”, dimethyl sulfide, an organosulfur compound, has several industrial uses .
    • Method: One major use is for the production of borane dimethyl sulfide from diborane . Oxidation of dimethyl sulfide gives the solvent dimethyl sulfoxide. Further oxidation affords dimethyl sulfone .
    • Results: These compounds have various applications in the chemical industry .
  • Type II Restriction Enzymes

    • Application: While not directly related to “methyl (2S)-aziridine-2-carboxylate”, Type II restriction enzymes are used for everyday molecular biology applications such as gene cloning and DNA fragmentation and analysis .
    • Method: These enzymes cleave DNA at fixed positions with respect to their recognition sequence, creating reproducible fragments and distinct gel electrophoresis patterns .
    • Results: Over 3,500 Type II enzymes have been discovered and characterized, recognizing some 350 different DNA sequences .
  • Magnetic Relaxation and Toroidal Moment

    • Application: The effect of additional methyl on the magnetic relaxation and toroidal moment of Dy6 complex .
    • Method: Two new m4-O bridged hexanuclear lanthanide complexes have been assembled by using methyl modified Schiff-base ligand .
    • Results: The study investigates the effect of additional methyl on the magnetic relaxation and toroidal moment of the Dy6 complex .

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and safe handling procedures .

properties

IUPAC Name

methyl (2S)-aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCVDRJTYFIPIV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438095
Record name Methyl (2S)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-aziridine-2-carboxylate

CAS RN

75154-69-7
Record name Methyl (2S)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75154-69-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Aleksis, K Jaudzems, J Ivanova… - Chemistry of …, 2014 - Springer
We describe studies of aziridine-2-carboxamide (Leakadine) reactivity with N-, O-, and S-nucleophiles in aqueous solutions using NMR spectroscopy and chemical synthesis. The …
Number of citations: 5 link.springer.com

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